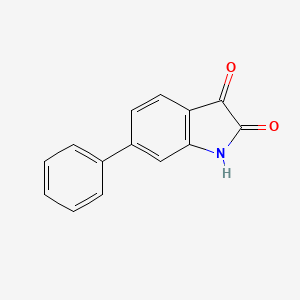

6-Phenylisatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenylisatin is a compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a white to brown solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Phenylisatin involves various methods. One method involves the reaction of isatin with o-phenylenediamine . Another method involves the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . The synthesized compounds are then structurally characterized .Molecular Structure Analysis

The InChI code for 6-Phenylisatin is1S/C14H9NO2/c16-13-11-7-6-10 (8-12 (11)15-14 (13)17)9-4-2-1-3-5-9/h1-8H, (H,15,16,17) . This indicates the presence of 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

6-Phenylisatin is a white to brown solid . It has a molecular weight of 223.23 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Fluorescent Sensor for Vitamin B12

A heterocyclic Schiff base was synthesized by the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . This compound acts as a fluorescent probe for the detection of Vitamin B12, showing high selectivity over other species via a dynamic quenching mechanism . It is highly sensitive towards Vitamin B12 with a detection limit of

1.18×10−91.18 \times 10^{-9}1.18×10−9

M and showed a linear concentration ranging from1×10−71 \times 10^{-7}1×10−7

M to5×10−75 \times 10^{-7}5×10−7

M .Precursor for Drug Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives, including 6-Phenylisatin, represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . A lot of research work has been done regarding the synthesis, chemical properties, and biological and industrial applications of isatin .

Anti-Cancer Activity

Isatin and its derivatives show various biological activities like anti-cancer . They have been used to target various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin .

Anti-Bacterial Activity

Isatin derivatives, including 6-Phenylisatin, have shown anti-bacterial activity . This makes them valuable in the development of new antibiotics.

Anti-Diabetic Activity

Isatin derivatives have also shown anti-diabetic activity . This opens up potential avenues for the development of new treatments for diabetes.

Green Synthesis of Isatin-based Compounds

In 2019, Bayat et al. developed the synthesis of spiro [indolinepyranopyrimidine] compounds via a catalyst-free reaction of isatin derivatives . This green procedure was carried out under reflux conditions, with no catalyst .

Safety And Hazards

Propiedades

IUPAC Name |

6-phenyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDQMTSHOJHWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylisatin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)